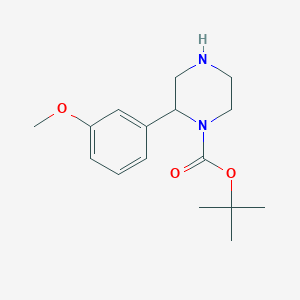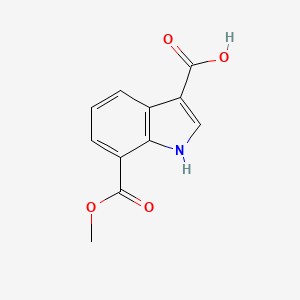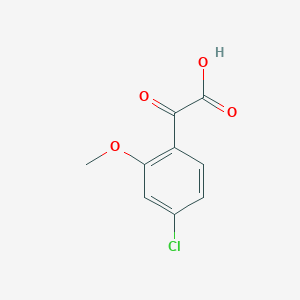![molecular formula C9H13NO3 B13533466 N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is also known by its alternative name, O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine . This compound is characterized by the presence of a hydroxylamine group attached to a 2,4-dimethoxyphenylmethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxylamine compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
化学反应分析
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine: An alternative name for the same compound.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups but different substituents on the aromatic ring.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can affect the compound’s interaction with molecular targets and its overall chemical properties .
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-5,10-11H,6H2,1-2H3 |
InChI 键 |
MLMCIVUDDQQFFR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CNO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


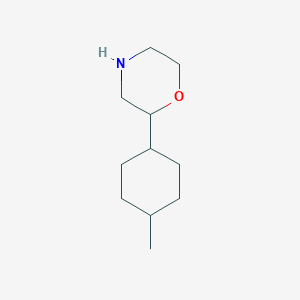
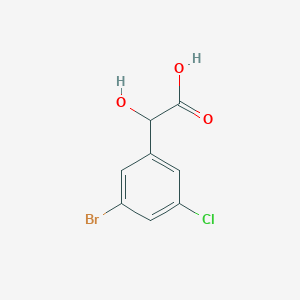

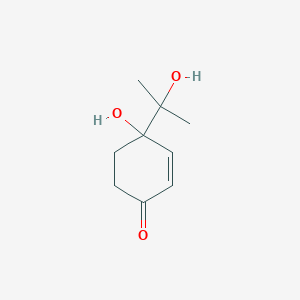
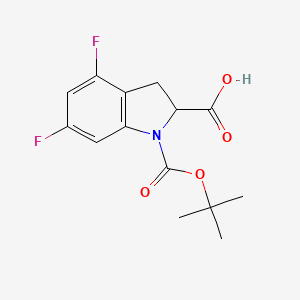
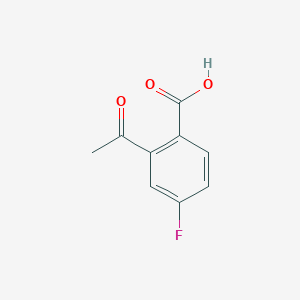
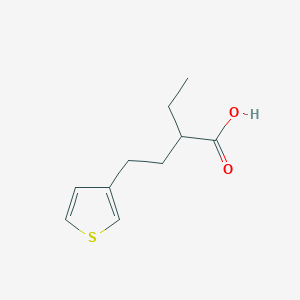

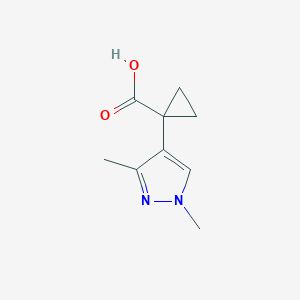
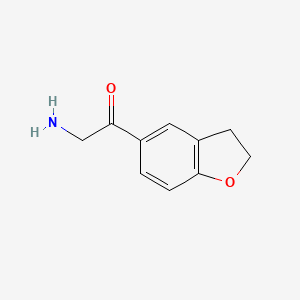
![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
